molecular formula C13H8F2N2 B13665487 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13665487
M. Wt: 230.21 g/mol
InChI Key: YQJIGYYOEUJJTM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl substituent directs electrophilic attacks to specific positions due to fluorine's strong electron-withdrawing effect. Experimental evidence from structurally analogous compounds demonstrates predictable regioselectivity:

Target PositionElectrophileConditionsRegioselectivityYield (%)Reference
Phenyl ringHNO₃/H₂SO₄0–5°C, 4hOrtho/para to F68–75
Phenyl ringCl₂/FeCl₃RT, 2hPara to F72
Imidazo ringBr₂/CHCl₃40°C, 6hC₅ position81

Key observations:

  • Fluorine's -I effect dominates over its +M effect in the phenyl ring, favoring substitution at ortho/para positions relative to the fluorine .

  • Imidazo ring substitutions occur at the C₅ position due to electron-rich character from the fused pyridine nitrogen .

C₃-Alkylation via Aza-Friedel–Crafts Reaction

The C₃ position of the imidazo[1,2-a]pyridine core undergoes efficient alkylation under Lewis acid catalysis:

Standard protocol :

text
6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine + RCHO + R'₂NH → C₃-alkylated product (InCl₃ catalyst, toluene, 110°C, air)

Representative examples:

AldehydeAmineTime (h)Yield (%)LE⁺
BenzaldehydeMorpholine12870.52
4-NitrobenzaldehydePiperidine14780.48
FurfuralDiethylamine10820.51

⁺Ligand Efficiency (LE) calculated using LE = (1.4 × pIC₅₀)/HAC where HAC = heavy atom count .

Mechanistic features:

  • InCl₃ facilitates iminium ion formation between aldehyde/amine components

  • Aza-Friedel–Crafts pathway enables C–C bond formation at C₃ without protecting gas

Multicomponent Coupling Reactions

The compound participates in Groebke–Blackburn–Bienaymé (GBB) type annulations for polyheterocyclic systems:

GBB reaction parameters :

text
[Condition]: [Bmim]Br₃ (2 mmol), Na₂CO₃ (1.1 mmol), 60°C [Inputs]: Isocyanide + Aldehyde derivative [Output]: Fused imidazo[1,2-a]pyridines with new rings

Reaction scope table:

IsocyanideAldehydeProduct ComplexityYield (%)
tert-Octyl NCGlyoxylic acidTricyclic74
Cyclohexyl NC2-PyridinecarboxaldehydeSpirocyclic68

Advantages:

  • Atom-economical (E-factor = 0.73 vs conventional 2.15)

  • Tolerates electron-deficient aldehydes

Functional Group Transformations

The fluorine substituents enable unique reactivity patterns:

Fluorine-specific reactions :

  • Nucleophilic displacement : Requires harsh conditions (KHMDS, 150°C)

  • Cross-coupling : Limited to nickel-mediated protocols (e.g., Negishi)

  • Hydrodefluorination : Pd/C catalysis under H₂ atmosphere (>80% conversion)

Comparative reactivity:

PositionReaction TypeRelative Rate (vs H)
6-F (imidazo)SNAr0.03
3-F (phenyl)C–F activation0.12

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations impact therapeutic applications:

Major Phase I metabolites :

  • CYP3A4-mediated hydroxylation at C₈ (65% abundance)

  • Flavin monooxygenase (FMO) N-oxidation (22%)

  • Defluorination via glutathione conjugation (<5%)

Comparison with Similar Compounds

6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its dual fluorine substitution, which enhances its pharmacokinetic properties and biological activity .

Biological Activity

6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8F2N2\text{C}_{11}\text{H}_8\text{F}_2\text{N}_2

This compound features a fused imidazo-pyridine core with fluorine substituents that are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent against several diseases. Notably, its activity as an inhibitor of specific enzymes and receptors has been documented.

1. Inhibition of Enzymes

Research indicates that compounds within the imidazo[1,2-a]pyridine class can act as inhibitors of various enzymes. For instance, a study found that modifications to the imidazo[1,2-a]pyridine scaffold significantly affected the inhibitory potency against certain targets, including kinases and phosphatases .

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A case study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how structural modifications influence biological activity. Key findings include:

  • Fluorine Substituents : The presence of fluorine atoms at specific positions enhances lipophilicity and receptor binding affinity .
  • Aromatic Substituents : Variations in the aromatic ring (e.g., introducing different phenyl groups) can lead to significant changes in biological efficacy .

A summary table of various derivatives and their activities is presented below:

CompoundStructureActivityReference
This compoundStructureModerate kinase inhibition
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridineStructureAntimicrobial
6-Bromo-2-(phenyl)imidazo[1,2-a]pyridineStructureHigh potency against P. gingivalis

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific protein targets involved in cellular signaling pathways. For example, it has been shown to inhibit c-Met signaling pathways critical for cancer cell proliferation .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Case Study 1 : A clinical trial involving derivatives of imidazo[1,2-a]pyridine showed promising results in reducing tumor growth in xenograft models .
  • Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited bacterial growth at low micromolar concentrations, suggesting its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for scalability?

The synthesis typically involves condensation reactions between substituted 2-aminoimidazoles and fluorinated aromatic aldehydes. highlights the general method for imidazo[1,2-a]pyrimidines, which can be adapted by substituting 2-aminoimidazoles with fluorinated precursors. For optimization, Lewis acids (e.g., AlCl₃) and controlled temperatures (0–10°C) improve regioselectivity and yield, as shown in imidazo[1,2-a]pyridine acetylation studies . Scalability requires homogeneous reaction mixtures and catalytic conditions to avoid byproducts .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

Use a combination of NMR (¹H/¹³C) to verify fluorophenyl and imidazo[1,2-a]pyridine moieties, LC-MS for molecular weight confirmation, and X-ray crystallography for absolute configuration. emphasizes sodium borohydride reduction steps monitored by TLC, while employs spectroscopic characterization for brominated analogues .

Q. What pharmacological properties are associated with the imidazo[1,2-a]pyridine scaffold, and how are they assessed?

Q. What strategies address contradictions in reported bioactivity data for fluorinated imidazo[1,2-a]pyridines?

Discrepancies often arise from variations in substituent positions (e.g., 6-fluoro vs. 8-fluoro) or assay conditions. Systematic SAR studies using isosteric replacements (e.g., trifluoromethyl vs. methyl groups) and standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) can resolve inconsistencies. notes that substitution patterns critically influence bioactivity .

Q. How can regioselective functionalization at the C-3 position be achieved, and what challenges arise?

Friedel-Crafts acylation using acetyl chloride and AlCl₃ under anhydrous conditions selectively functionalizes C-3 . Challenges include competing reactions at N-1 and byproduct formation due to electron-withdrawing fluorine substituents. Computational modeling (DFT) predicts reactive sites, as demonstrated in for aminoimidazodipyridines .

Q. What computational methods are suitable for predicting the compound’s binding affinity and metabolic stability?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases). and use DFT to study reaction pathways and probe design . For metabolic stability, in silico tools like SwissADME predict cytochrome P450 interactions .

Q. How do fluorination patterns influence the compound’s pharmacokinetic profile?

Fluorine at the 6-position enhances metabolic stability by blocking oxidative metabolism, while the 3-fluorophenyl group increases lipophilicity, improving blood-brain barrier penetration. discusses fluorination’s role in pyridine derivatives’ bioavailability, supported by LogP calculations .

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

Key limitations include low yields in multi-step syntheses and purification challenges due to polar intermediates. Flow chemistry and immobilized catalysts (e.g., Pd/C for hydrogenation) improve efficiency, as seen in for reductive amination . Microwave-assisted synthesis ( ) reduces reaction times for cyclization steps .

Properties

Molecular Formula

C13H8F2N2

Molecular Weight

230.21 g/mol

IUPAC Name

6-fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8F2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

YQJIGYYOEUJJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

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